molecular formula C9H10BrNO B6203949 N-(4-bromophenyl)oxetan-3-amine CAS No. 1341593-78-9

N-(4-bromophenyl)oxetan-3-amine

Cat. No.: B6203949
CAS No.: 1341593-78-9
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)oxetan-3-amine is an organic compound featuring an oxetane ring substituted with a 4-bromophenyl group and an amine group at the 3-position. Oxetanes are four-membered cyclic ethers known for their ring strain and unique reactivity, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes .

Industrial Production Methods

Industrial production of N-(4-bromophenyl)oxetan-3-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s ring strain and unique electronic properties allow it to act as a reactive intermediate in various biochemical pathways. The 4-bromophenyl group enhances the compound’s binding affinity to its targets, while the amine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)oxetan-3-amine
  • N-(4-fluorophenyl)oxetan-3-amine
  • N-(4-methylphenyl)oxetan-3-amine

Uniqueness

N-(4-bromophenyl)oxetan-3-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

1341593-78-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.